(R)-Octahydro-1H-pyrido[1,2-a]pyrazine
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Overview
Description
“®-Octahydro-1H-pyrido[1,2-a]pyrazine” is a derivative of pyrazine, which is a nitrogen-containing six-membered heterocyclic ring . Pyrazine derivatives have been identified as bioactive molecules with a wide range of biological activities .
Synthesis Analysis
Pyrazine derivatives can be synthesized by chemical methods or by certain microorganisms . Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been reported .Molecular Structure Analysis
The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis
Pyrazines can be synthesized via amination of 1,2-diketones and subsequent dimerization/condensation starting from oxidized chemical precursors .Physical And Chemical Properties Analysis
Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .Scientific Research Applications
Organic Synthesis and Drug Development
- Application : Pyrazine acts as a versatile scaffold in organic synthesis and drug development .
- Results : The outcomes obtained also vary widely, but the general result is the creation of new compounds with potential therapeutic applications .
Therapeutic Applications and Biological Activities
- Application : Bacterial bioactive extracts, which can include pyrazine derivatives, have a wide range of therapeutic attributes and biological functions .
- Method : These natural products are typically extracted from bacteria and then tested for various biological activities .
- Results : These bacterial extracts have been found to have antibacterial, antifungal, antiviral, and antioxidant activities .
Fluorescent Probes
- Application : Certain pyrazine derivatives can be used as fluorescent probes .
- Method : These compounds can be introduced into biological systems and their fluorescence can be measured to gain insights into the system .
- Results : The specific results obtained would depend on the particular system being studied .
Structural Units of Polymers
- Application : Pyrazine derivatives can be used as structural units in the synthesis of polymers .
- Method : The specific methods of application or experimental procedures would depend on the specific polymer being synthesized .
- Results : The outcomes obtained would also depend on the specific polymer being synthesized .
Medicinal Chemistry
- Application : Imidazo [1,2-a]pyrazine, a derivative of pyrazine, acts as a versatile scaffold in organic synthesis and drug development .
- Method : The specific methods of application or experimental procedures vary widely depending on the specific synthesis or drug being developed .
- Results : The outcomes obtained also vary widely, but the general result is the creation of new compounds with potential therapeutic applications .
Biological Activities of Bacterial Bioactive Extracts
- Application : Bacterial bioactive extracts, which can include pyrazine derivatives, have a wide range of therapeutic attributes and biological functions .
- Method : These natural products are typically extracted from bacteria and then tested for various biological activities .
- Results : These bacterial extracts have been found to have antibacterial, antifungal, antiviral, and antioxidant activities .
Imidazo [1,2-a]pyrazines in Drug Development
- Application : Imidazo [1,2-a]pyrazines, a derivative of pyrazine, acts as a versatile scaffold in organic synthesis and drug development .
- Method : The specific methods of application or experimental procedures vary widely depending on the specific synthesis or drug being developed .
- Results : The outcomes obtained also vary widely, but the general result is the creation of new compounds with potential therapeutic applications .
Biological Activities of Pyrazine-Modified Natural Product Derivatives
- Application : Pyrazine-modified natural product derivatives have a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities .
- Method : These derivatives are typically synthesized from natural products and then tested for various biological activities .
- Results : Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPOXROAPYCGT-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@H]2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Octahydro-1H-pyrido[1,2-a]pyrazine |
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